molecular formula C22H27ClN4O3 B2706494 N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049574-97-1

N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2706494
CAS No.: 1049574-97-1
M. Wt: 430.93
InChI Key: ZFOHOPMPMFJIIW-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by an ethanediamide (oxalamide) core, which is strategically substituted with a 3-chloro-2-methylphenyl group and a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety. The presence of the 2-methoxyphenylpiperazine group is a notable structural feature, as this pharmacophore is frequently found in compounds that target the central nervous system. Piperazine-containing structures are common in ligands for various G protein-coupled receptors (GPCRs) , which are a major family of drug targets. While the specific biological profile and mechanism of action for this exact compound require further experimental characterization, its structure suggests potential as a valuable tool for receptor binding studies and structure-activity relationship (SAR) investigations. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly in the exploration of GPCR signaling pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHOPMPMFJIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The first step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

    Formation of the Oxalamide: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

    Introduction of the Chloro-Substituted Phenyl Ring: Finally, the chloro-substituted phenyl ring is introduced through a nucleophilic substitution reaction with 3-chloro-2-methylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide linkage can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Mechanism of Action

The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and methoxy substituents may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs, particularly those containing the 4-(2-methoxyphenyl)piperazin-1-yl group. Below is a detailed comparison:

Structural Analogues with Piperazine Moieties

Compound Name Structural Features Target Receptor Key Findings References
18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) Fluorinated carboxamide with cyclohexane and pyridyl groups 5-HT1A Exhibits significant defluorination in vivo, leading to bone uptake; inhibition by miconazole improves brain receptor imaging .
N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide linked to piperazine via ethoxyethyl chain; thiophenyl substitution D3 Demonstrated 55% synthesis yield; NMR and MS data confirm structural integrity.
4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide hydrochloride Iodo-substituted benzamide with pyridyl group; 98% purity Unknown Potential use in radiolabeling due to iodine substituent; high purity enhances utility in drug development .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitrobenzamide with pyridyl group; chair conformation of piperazine Unknown Crystal structure analysis reveals dihedral angles (65.5°–70.7°) affecting molecular interactions .

Ethanediamide Derivatives

Compound Name Structural Features Key Differences vs. Target Compound References
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide Ethanediamide with dihydroindolyl and methylpiperazinyl groups Replaces 3-chloro-2-methylphenyl with dihydroindole; methylpiperazine instead of 2-methoxyphenylpiperazine
N-(3-chlorophenethyl)-4-nitrobenzamide Simple benzamide with 3-chlorophenethyl group Lacks piperazine and ethanediamide backbone; nitro group enhances electronic effects

Key Research Findings and Implications

Structural Flexibility: Piperazine rings adopt chair conformations (e.g., ), while aromatic substituents (e.g., 2-methoxyphenyl) influence dihedral angles and receptor binding .

Pharmacokinetic Challenges :

  • Radiolabeled analogs (e.g., 18F-FCWAY) face defluorination issues, but structural modifications (e.g., chloro or methoxy groups) may reduce metabolic degradation .

Synthetic Optimization: Chromatographic purification (normal/reverse-phase) is critical for achieving high purity in piperazine-linked compounds (e.g., 55% yield in ) .

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, a compound with notable structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and a piperazine moiety. Its molecular formula is C₁₈H₂₃ClN₂O, and it has a molecular weight of 320.84 g/mol. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₂O
Molecular Weight320.84 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various pharmacological effects, primarily due to its interaction with neurotransmitter systems. Its structural components suggest potential activity as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

1. Neuropharmacological Effects

Studies have shown that compounds with similar structures can influence neurotransmission, particularly through modulation of the serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring is often associated with antidepressant and anxiolytic effects.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of piperazine derivatives found that compounds similar to this compound exhibited significant reductions in depression-like behaviors in rodent models. This was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft .

Case Study 2: Antioxidant Activity

In vitro studies have indicated that related compounds possess antioxidant properties that mitigate oxidative stress in neuronal cells. These findings suggest that this compound could similarly confer protective effects against neurodegeneration.

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